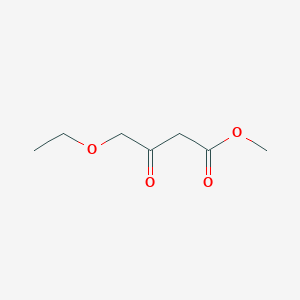

Methyl 4-ethoxy-3-oxobutanoate

Description

Significance of β-Keto Esters in Contemporary Organic Synthesis Research

β-Keto esters are a class of organic compounds that are of significant importance in the field of organic synthesis. Their value stems from the presence of both electrophilic and nucleophilic reactive sites within their molecular structure, making them versatile building blocks for a wide array of complex molecules. researchgate.netrsc.org This dual reactivity allows for participation in a variety of chemical transformations, including alkylation, hydrolysis, and decarboxylation, which are fundamental processes for constructing the carbon skeletons of larger molecules. nih.gov

These compounds serve as key intermediates in the synthesis of numerous biologically and pharmacologically active compounds, including natural products like paclitaxel (B517696) and podophyllotoxin. researchgate.net The ability to undergo transesterification reactions further enhances their utility, allowing for the synthesis of a diverse range of commercial and non-commercial β-keto esters. researchgate.netresearchgate.net This process is often more advantageous than methods involving intermediate carboxylic acids, which can have poor solubility in organic solvents and a tendency to decarboxylate. rsc.org The adaptability of β-keto esters has also led to their use in the development of more environmentally friendly synthetic methodologies. rsc.org

The strategic placement of a ketone and an ester group separated by a single carbon atom (the α-carbon) is the defining feature of β-keto esters. This arrangement leads to an acidic α-hydrogen, which can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, readily participating in reactions to form new carbon-carbon bonds. Furthermore, the carbonyl carbons of both the ketone and the ester are electrophilic, making them susceptible to attack by nucleophiles. This combination of reactive sites underpins their extensive use in synthetic organic chemistry. researchgate.netresearchgate.net

Structural Classification and Research Landscape of Methyl 4-ethoxy-3-oxobutanoate

This compound, with the chemical formula C₇H₁₂O₄, is classified as a β-keto ester. sigmaaldrich.com Its structure consists of a four-carbon butanoate chain with a keto group at the third position (the β-position relative to the ester carbonyl) and an ethoxy group attached to the fourth carbon. The ester functional group is a methyl ester. This specific arrangement of functional groups dictates its chemical reactivity and potential applications in synthesis.

The research landscape for this compound is primarily situated within its role as a synthetic intermediate. While specific, in-depth studies on this exact molecule are not as prevalent as for its close analogue, ethyl 4-ethoxy-3-oxobutanoate, its chemical behavior can be inferred from the extensive research on similar β-keto esters. For instance, related compounds are known to participate in condensation reactions, hydrolysis, and reductions. researchgate.net

Research on analogous compounds, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, demonstrates the utility of such scaffolds in synthesizing complex heterocyclic structures. Alkylation studies on similar molecules like methyl 4-chloro-3-oxobutanoate have also been explored, leading to the formation of cyclic compounds. These examples highlight the potential of the this compound framework in constructing diverse molecular architectures. The presence of the ethoxy group can influence the compound's reactivity and solubility in organic solvents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethoxy-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEADHKTXGGOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70710447 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415678-65-8 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Methyl 4 Ethoxy 3 Oxobutanoate and Analogues

Esterification-Based Synthetic Routes

Esterification and its reverse reaction, transesterification, represent fundamental approaches for the synthesis and modification of β-keto esters like methyl 4-ethoxy-3-oxobutanoate.

One common method involves the direct esterification of a corresponding β-keto acid. However, β-keto acids are often unstable and prone to decarboxylation, which can limit the utility of this approach. A more prevalent strategy is the transesterification of a readily available β-keto ester, such as an ethyl or methyl ester, with a desired alcohol in the presence of a catalyst. This method is particularly useful as it allows for the introduction of various alkoxy groups, thereby generating a diverse range of analogues.

The selectivity of transesterification for β-keto esters over other ester types, such as simple esters or those with different carbonyl spacing, is a key advantage. This selectivity is often attributed to the formation of a chelated enol intermediate, where the two carbonyl groups coordinate to a catalyst.

Table 1: Comparison of Catalysts for Transesterification of β-Keto Esters

| Catalyst Type | Reaction Conditions | Advantages | Disadvantages |

| Acid Catalysts | Typically requires reflux conditions. | Readily available and inexpensive. | Can be harsh and lead to side reactions. |

| Base Catalysts | Milder conditions often possible. | High efficiency for some substrates. | Can promote side reactions like hydrolysis. |

| Enzyme Catalysts (e.g., Lipases) | Mild, often solvent-free conditions. | High chemo- and enantioselectivity. | Higher cost and potentially slower reaction rates. |

| Microporous Nanosilicates (Zeolites) | Refluxing toluene. | Mild conditions, avoids potential side reactions. | Can result in lower yields compared to other methods. |

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems for transesterification. Lipase-catalyzed transesterification, for instance, offers a mild, solvent-free method for producing optically active β-keto esters with high yields.

Michael Addition Approaches to β-Keto Esters

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation and can be effectively employed in the synthesis of β-keto ester derivatives. In this context, a stable enolate ion, typically derived from a 1,3-dicarbonyl compound like a β-keto ester, acts as the Michael donor. This enolate adds to the β-carbon of an α,β-unsaturated acceptor, such as an unsaturated ketone, ester, or nitrile.

The success of the Michael reaction often depends on the stability of the enolate nucleophile. β-Keto esters are ideal precursors for these enolates due to the acidity of the α-proton, which is positioned between two electron-withdrawing carbonyl groups.

A significant advancement in this area is the development of asymmetric Michael additions, which allow for the stereocontrolled synthesis of complex molecules. For example, the use of chiral catalysts can facilitate the enantioselective addition of β-keto esters to nitroolefins. Furthermore, a one-pot tandem double Michael addition-Dieckmann condensation has been developed for the efficient synthesis of 4,4-disubstituted cyclohexane (B81311) β-keto esters, demonstrating the potential for creating complex cyclic structures with high yields.

Condensation Reactions in the Preparation of Butanoate Derivatives

Condensation reactions are fundamental to the synthesis of β-keto esters, with the Claisen condensation being a classic and widely used method. This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile, to form a β-keto ester. A crucial aspect of the Claisen condensation is the use of an alkoxide base that corresponds to the alcohol portion of the ester to prevent transesterification side products. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.

Elucidation of Reactivity Patterns and Transformative Pathways of Methyl 4 Ethoxy 3 Oxobutanoate

Carbonyl Group Reactivity: Nucleophilic Additions and Condensations

The presence of a ketone carbonyl group makes methyl 4-ethoxy-3-oxobutanoate susceptible to nucleophilic attack. This reactivity is central to various condensation reactions, which are fundamental in carbon-carbon bond formation.

Aldol (B89426) and Related Condensation Mechanisms

The aldol condensation is a cornerstone reaction in organic chemistry, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. srmist.edu.in In the case of β-keto esters like this compound, related condensation reactions such as the Claisen condensation are prominent. srmist.edu.inlibretexts.org The Claisen condensation occurs between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base to yield a β-keto ester or a β-diketone. srmist.edu.in

The mechanism of a base-catalyzed Claisen condensation commences with the deprotonation of the α-hydrogen by a strong base, forming a resonance-stabilized enolate. jove.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. jove.com This results in a tetrahedral intermediate, from which an alkoxide group is expelled, leading to the formation of an acyl-substituted ester. jove.com A crucial driving force for this reaction is the deprotonation of the resulting β-dicarbonyl compound, which forms a highly stabilized enolate. jove.com

A related reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation of a molecule containing two ester groups, resulting in a cyclic β-keto ester. srmist.edu.in

Knoevenagel Condensation Applications

The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base, typically an amine, to form an α,β-unsaturated ketone. wikipedia.org This reaction is particularly useful for compounds like β-keto esters. jove.com The mechanism involves the formation of an enolate from the active methylene (B1212753) compound, which then attacks the carbonyl compound. jove.com

In the context of this compound, it can react with aldehydes or ketones in a Knoevenagel condensation. For instance, the condensation of ethyl acetoacetate (B1235776) with various aromatic aldehydes in the presence of a catalyst like piperidine (B6355638) and trifluoroacetic acid has been used to synthesize compounds such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. researchgate.netbeilstein-journals.org These reactions often proceed via an enolate intermediate. taylorandfrancis.com The reaction conditions can influence the stereochemical outcome, with the more stable Z-isomer often being the major product. wikipedia.org

Ester Moiety Reactivity: Hydrolysis and Transesterification Pathways

The ester functional group in this compound can undergo hydrolysis and transesterification reactions.

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-ethoxy-3-oxobutanoic acid, and methanol (B129727). smolecule.com

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, can be achieved under either acidic or basic conditions. masterorganicchemistry.com In a basic medium, an alkoxide, such as sodium ethoxide, can be used to convert a methyl ester to an ethyl ester. masterorganicchemistry.com This process involves the nucleophilic addition of the alkoxide to the ester carbonyl, followed by the elimination of the original alkoxide. masterorganicchemistry.com For β-keto esters, selective transesterification is possible and is thought to proceed through an enol or acylketene intermediate. rsc.org The use of catalysts like 4-dimethylaminopyridine (B28879) (4-DMAP) has been reported for the transesterification of β-keto esters. rsc.org

Redox Transformations: Reduction and Oxidation Studies

The ketone and ester functionalities of this compound can be targeted by reduction and oxidation reactions.

The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com For example, the reduction of a similar compound, methyl (S)-4-ethoxy-3-oxopentanoate, with NaBH4 yielded both diastereoisomers of methyl 4-ethoxy-3-hydroxypentanoate. researchgate.net

Oxidation of the molecule can lead to the formation of carboxylic acids or other oxidized products, depending on the oxidizing agent used, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).

Substitution Reactions and Functional Group Interconversions

This compound can participate in substitution reactions, primarily at the α-carbon and the ester group. The α-protons are acidic due to the adjacent carbonyl groups, allowing for deprotonation to form an enolate. This enolate can then act as a nucleophile in alkylation reactions. For instance, the alkylation of methyl 4-chloro-3-oxobutanoate with dibromoalkanes has been studied. researchgate.net

The ethoxy group of the ester can be substituted with other functional groups through nucleophilic acyl substitution. This allows for the synthesis of a variety of derivatives.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity important considerations in its reactions.

In condensation reactions, the more acidic α-protons between the two carbonyl groups are preferentially removed to form the enolate, directing the regioselectivity of the subsequent attack. The choice of base is critical; a strong base would favor self-condensation, while a weaker base is used in Knoevenagel-type reactions. wikipedia.org

In redox reactions, the choice of reagent determines the chemoselectivity. For example, NaBH4 is generally selective for reducing ketones and aldehydes over esters, allowing for the selective reduction of the keto group. LiAlH4, being a stronger reducing agent, would likely reduce both the ketone and the ester.

The regioselectivity of reactions such as the inverse-electron-demand Diels-Alder (IEDDA) can be influenced by the electronic nature of the substituents. iastate.edu In some cases, reactions can proceed with high regioselectivity, as seen in the synthesis of pyrroles where the reaction offers excellent regioselectivity and functional group compatibility. organic-chemistry.org

Mechanistic Organic Chemistry of Reactions Involving Methyl 4 Ethoxy 3 Oxobutanoate

Investigating Reaction Mechanisms through Spectroscopic and Kinetic Methods

The elucidation of reaction mechanisms involving methyl 4-ethoxy-3-oxobutanoate relies heavily on spectroscopic and kinetic studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are instrumental in identifying the structures of reactants, intermediates, and products. For instance, in the synthesis of related compounds like ethyl 4-tert-butoxy-3-oxobutanoate, ¹H NMR is used to confirm the presence of specific functional groups, and ¹³C NMR helps in identifying carbonyl carbons, which is crucial for tracking the reaction progress. High-Performance Liquid Chromatography (HPLC) is another key technique for assessing the purity and stability of the products formed in these reactions.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For example, the rate of reaction of ketones with organomagnesium compounds has been shown to follow a bimolecular kinetic expression. dss.go.th Such studies help in understanding the step-by-step sequence of bond-breaking and bond-forming events. The influence of solvents on reaction kinetics is also a critical area of investigation, as different solvents can stabilize transition states to varying degrees, thereby altering the reaction pathway. researchgate.net

A study on the synthesis of 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), a complex molecule derived from related precursors, utilized FT-IR, UV-Vis, ¹H-NMR, and ¹³C-NMR spectroscopy to characterize the final product. researchgate.net This comprehensive spectroscopic analysis is essential for confirming the proposed structure and, by extension, the underlying reaction mechanism. researchgate.net

Stereochemical Control and Stereoselective Transformations

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. The development of stereoselective transformations aims to control the formation of specific stereoisomers.

One approach to achieving stereocontrol is through the use of chiral catalysts or auxiliaries. For instance, peptide-catalyzed stereoselective 1,4-addition reactions between aldehydes and nitroolefins have been developed to generate quaternary stereogenic centers with high enantioselectivity. ethz.ch While this study does not directly use this compound, the principles of using peptide catalysts to direct the stereochemical outcome are broadly applicable to β-keto esters.

In the context of related β-keto esters, asymmetric hydrogenation using a Ru-BINAP catalyst has been studied. researchgate.net The choice of solvent was found to significantly impact both the activity and the enantioselectivity of the reaction. Protic solvents like methanol (B129727) and ethanol (B145695) accelerated the release of the product from the reaction intermediate, influencing the stereochemical course of the reaction. researchgate.net

Enzymatic reactions also offer a high degree of stereocontrol. Engineered ketoreductases have been successfully used for the stereoselective synthesis of aryl lactones from keto esters. rsc.org These enzymes can produce products with high enantiomeric excess, highlighting the potential for biocatalysis in the stereoselective transformations of compounds like this compound.

Role of Catalysis in Directing Reaction Outcomes

Catalysis plays a pivotal role in controlling the reaction pathways of this compound and related compounds, influencing both reactivity and selectivity. Various types of catalysts, including acid, base, metal, and enzyme catalysts, are employed to achieve desired chemical transformations.

Acid catalysts are commonly used in esterification and condensation reactions. smolecule.com For example, the synthesis of pyrazole (B372694) derivatives can be catalyzed by Lewis acids like lithium perchlorate, which enhances the reaction rate. mdpi.com In the synthesis of ethyl 4,4-diethoxy-3-oxobutanoate, a related compound, tosylic acid is a preferred catalyst due to its strong protonating ability.

Base catalysis is also frequently employed. The Michael reaction, a conjugate addition of an enolate to an α,β-unsaturated carbonyl compound, is typically carried out in the presence of a base like sodium ethoxide. libretexts.org This reaction is fundamental to carbon-carbon bond formation and is applicable to β-keto esters like this compound.

Metal catalysts are crucial for a wide range of reactions. Silver catalysts have been used in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com Nanoporous aluminosilicates have been shown to catalyze telescoped acetalization-direct aldol (B89426) reactions, demonstrating the utility of solid catalysts in improving reaction efficiency. acs.org

The following table summarizes various catalytic systems used in reactions involving β-keto esters and their impact on the reaction outcome:

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |

| Acid Catalyst | Tosylic Acid | Ketalization | Protonates the carbonyl group, facilitating nucleophilic attack. |

| Base Catalyst | Sodium Ethoxide | Michael Addition | Generates the nucleophilic enolate ion. libretexts.org |

| Metal Catalyst | Silver Nitrate | Cyclocondensation | Activates the substrates for pyrazole synthesis. mdpi.com |

| Biocatalyst | Engineered Ketoreductase | Asymmetric Reduction | Provides a chiral environment for stereoselective reduction of the keto group. rsc.org |

| Solid Catalyst | Nanoporous Aluminosilicate | Aldol Reaction | Facilitates a one-pot reaction sequence by providing acidic sites. acs.org |

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving this compound at a molecular level. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction.

These calculations can help to:

Predict Reaction Pathways: By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

Understand Stereoselectivity: The origins of stereoselectivity can be rationalized by modeling the transition states leading to different stereoisomers.

Analyze Non-Covalent Interactions: The role of weak interactions, such as hydrogen bonding and van der Waals forces, in stabilizing transition states can be investigated.

For example, DFT studies have been used to calculate the ground and excited state dipole moments of β-keto esters in various solvents, providing insights into solvatochromic shifts and the electronic redistribution upon excitation. researchgate.net In a study of a newly synthesized Schiff base, theoretical calculations were correlated with experimental spectroscopic data to confirm the molecular structure and explore its electronic and nonlinear optical properties. researchgate.net

Solvent Effects and Reaction Environment Impact on Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its mechanism and outcome. Solvent properties such as polarity, proticity, and coordinating ability can influence reaction rates and selectivities.

In reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species through solvation. For instance, the nucleophilic substitution for the synthesis of ethyl 4-tert-butoxy-3-oxobutanoate benefits from the use of a polar aprotic solvent like dimethylformamide (DMF), which enhances the nucleophilicity of the reacting species.

The study of asymmetric hydrogenation of methyl acetoacetate (B1235776) with a Ru-BINAP catalyst revealed that protic solvents like methanol and ethanol not only act as the reaction medium but also as proton donors that accelerate product release. researchgate.net Conversely, the presence of water was found to be detrimental to both the reaction rate and the enantioselectivity, highlighting the complex role of the solvent environment. researchgate.net

The choice of solvent can even lead to different reaction pathways. For the asymmetric hydrogenation mentioned above, it was proposed that two different solvent-dependent reaction pathways exist for product release. researchgate.net This demonstrates that the reaction environment is not merely a passive medium but an active participant in the chemical transformation.

The following table outlines the effects of different solvent types on reactions involving β-keto esters:

| Solvent Type | Example Solvent | Effect on Reaction |

| Polar Aprotic | Dimethylformamide (DMF) | Enhances nucleophilicity by solvating cations. |

| Polar Protic | Methanol, Ethanol | Can act as a proton donor, accelerating certain reaction steps. researchgate.net |

| Apolar Aprotic | Benzene, Toluene | Can influence reaction equilibria through non-specific dispersion and dipolar effects. researchgate.net |

Advanced Applications of Methyl 4 Ethoxy 3 Oxobutanoate in Complex Molecule Synthesis

Precursor Role in Heterocyclic Compound Formation

Methyl 4-ethoxy-3-oxobutanoate serves as a valuable precursor in the synthesis of diverse heterocyclic compounds. Its dicarbonyl functionality allows for condensation reactions with various dinucleophiles to construct different ring systems.

One notable application is in the formation of pyrimidine (B1678525) derivatives. jchr.orgresearchgate.net The reaction of ethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanoate, a related derivative, with S-methyl isothiouronium hemisulfate is a key step in synthesizing novel fused pyrimidine compounds. jchr.org This approach highlights the utility of β-ketoesters in constructing complex heterocyclic frameworks that are of interest for their potential therapeutic applications. jchr.org Similarly, the interaction between 2-ethoxymethylidene-3-oxo esters and 5-aminotetrazole (B145819) provides an efficient route to new azaheterocycles, including 2-azidopyrimidines and tetrazolo[1,5-a]pyrimidines. researchgate.net

Furthermore, derivatives of this compound are employed in the synthesis of pyridines. For instance, the condensation of ethyl 4-ethoxy-2-(ethoxymethylene)-3-oxobutanoate with cyanothioacetamide leads to the formation of substituted pyridines. nih.gov These reactions underscore the role of this class of compounds as versatile synthons for building a variety of heterocyclic scaffolds.

Utility in the Synthesis of Pharmaceutical Intermediates

The structural motifs present in this compound make it a valuable intermediate in the synthesis of pharmaceutical compounds. smolecule.com Its derivatives are utilized as building blocks for creating more complex molecules with potential therapeutic value. vulcanchem.com

For example, a derivative, ethyl 4-tert-butoxy-3-oxobutanoate, is instrumental in the synthesis of chiral intermediates. Specifically, it is used to prepare Methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a key chiral intermediate for sitagliptin, a drug used to treat type 2 diabetes. chemicalbook.com

Additionally, related structures like Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate are explored for their potential in medicinal chemistry, acting as building blocks for molecules with anti-inflammatory and anticancer properties. evitachem.com The versatility of these butanoate derivatives in pharmaceutical synthesis is further demonstrated by their use in the preparation of aminopterin (B17811) analogues, which are investigated for their antineoplastic activities. nih.gov

Contributions to Asymmetric Synthesis Methodologies

This compound and its analogs are significant in the development of asymmetric synthesis methodologies, which are crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. vulcanchem.com

A key application lies in the asymmetric hydrogenation of β-keto esters. Using ruthenium-optically active phosphine (B1218219) complexes as catalysts, derivatives of this compound can be converted into optically active alcohols. google.com For instance, the asymmetric hydrogenation of methyl 4-phenyl-3-oxobutanoate using a specific ruthenium complex yields methyl (S)-4-phenyl-3-hydroxybutanoate with high enantiomeric excess. google.com This method is also applicable to the synthesis of other chiral building blocks, such as methyl (S)-4-amino-3-hydroxyoctadecanoate hydrochloride from methyl 4-amino-3-oxobutanoate hydrochloride. google.com

Furthermore, chiral derivatives like (R)-4-methoxy-2-methyl-4-oxobutanoic acid are synthesized using methods that ensure high enantiomeric purity, such as asymmetric catalysis or chiral resolution. vulcanchem.com These chiral molecules then serve as valuable building blocks in the synthesis of other complex, stereochemically defined molecules.

Building Block for Natural Product Synthesis

The structural framework of this compound makes it a useful building block in the total synthesis of natural products. smolecule.com Its reactive functionalities can be strategically manipulated to construct the complex carbon skeletons of naturally occurring molecules.

One example of its application is in the synthesis of (-)-deoxoprosophylline, a piperidine (B6355638) alkaloid with therapeutic potential. chemicalbook.com Methyl 4-oxobutanoate (B1241810), a closely related compound, can be used as a starting material for this synthesis. chemicalbook.com The synthesis of the naphthoic acid component of the kedarcidin (B1177363) chromophore, a potent antitumor antibiotic, also utilizes derivatives of this butanoate. lookchem.com

The versatility of this class of compounds is further highlighted by the isolation of natural products that contain the methyl 4-oxobutanoate framework. For instance, nitrogenous compounds isolated from the deep-sea derived fungus Leptosphaeria sp. SCSIO 41005 and new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides incorporate this structural unit. chemicalbook.com

Development of Novel Synthetic Reagents and Methodologies

This compound and its derivatives are instrumental in the development of novel synthetic reagents and methodologies, expanding the toolbox of organic chemists.

For instance, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, synthesized from related precursors, serves as a synthon for preparing new 1,4-benzoxazines and pyrrol-2-ones, which are heterocyclic systems of biological importance. yu.edu.jo The reactivity of this bromo-substituted butenoate allows for the construction of these complex scaffolds through cyclization reactions. yu.edu.jo

Additionally, the development of four-component Biginelli's reaction using methyl aroylpyruvates, which are structurally similar to this compound, has opened new avenues for the synthesis of functionalized pyrimidines. biomedres.us This multicomponent reaction strategy allows for the efficient assembly of complex molecules from simple starting materials in a single step. biomedres.us The use of β-keto esters in these methodologies underscores their importance in creating diverse and complex molecular architectures. smolecule.com

Broader Scientific and Industrial Research Context of Methyl 4 Ethoxy 3 Oxobutanoate

Applications in Agrochemical Research and Development

Methyl 4-ethoxy-3-oxobutanoate and its structural analogs are significant in the development of new agrochemicals. nbinno.com These compounds can serve as precursors in the synthesis of herbicides and fungicides. nbinno.combibliomed.org The trifluoromethyl-containing analogs, in particular, are crucial building blocks for various agrochemical ingredients due to the unique properties conferred by the fluorine atom, which can enhance biological activity. jst.go.jpsemanticscholar.org

For instance, derivatives of 3-oxobutanoates are utilized in the synthesis of pyrazole-containing compounds, a class of heterocycles known for their broad spectrum of biological activities, including insecticidal and fungicidal properties. bibliomed.org The synthesis of trifluoromethyl-substituted pyrazole (B372694) derivatives, which show promise in agrochemical applications, often involves the use of related β-keto esters. bibliomed.orgnih.govmdpi.com The development of such compounds is driven by the need for more effective and selective crop protection agents.

Role in Specialty Chemical Production

In the realm of specialty chemicals, this compound and similar β-keto esters are valuable intermediates. nbinno.com Their reactivity allows for their use in the production of a diverse array of organic compounds. smolecule.com They are employed in condensation reactions to create heterocyclic systems, which are core structures in many specialty chemicals.

The production of these specialty chemicals often involves multi-step synthetic sequences where the β-keto ester is a key starting material or intermediate. nbinno.com Industrial production methods may utilize continuous flow reactors and robust catalysts to improve the efficiency and scalability of these processes.

Biochemical Research: Interactions with Metabolic Pathways and Enzymes

The study of this compound and its analogs extends into biochemical research, where they are used to investigate metabolic pathways and enzyme interactions. These compounds can act as substrates for various enzymes, allowing researchers to probe enzyme mechanisms and identify potential inhibitors.

For example, research has explored the interaction of similar compounds with enzymes involved in metabolic pathways, indicating their utility in biochemical studies and drug development. The ester and ketone functionalities are key to their reactivity and can be targeted by specific enzymes. Understanding these interactions is crucial for the design of new therapeutic agents and for elucidating fundamental biochemical processes. While direct studies on this compound are limited, research on related compounds provides a framework for its potential roles in this area.

Analytical Method Development for Research Applications

The characterization and quantification of this compound in research and industrial settings necessitate the development of robust analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are fundamental for confirming its structural integrity and identifying key functional groups.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating and quantifying the compound in various matrices. smolecule.comsielc.com Reverse-phase HPLC methods have been developed for the analysis of the closely related ethyl 4-ethoxy-3-oxobutanoate, which can be adapted for the methyl ester. sielc.com These methods are scalable and can be used for preparative separation to isolate impurities. sielc.com For applications requiring high sensitivity, such as pharmacokinetic studies, Mass Spectrometry (MS) coupled with chromatography (LC-MS) is often employed. bibliomed.orgbldpharm.com

Q & A

Q. Q: What are the common synthetic routes for preparing methyl 4-ethoxy-3-oxobutanoate, and what reaction conditions are critical for yield optimization?

A: this compound can be synthesized via acetoacetic ester condensation or nucleophilic substitution. A key method involves reacting diketene with ethanol and methanol under acidic conditions to introduce the ethoxy and methyl ester groups, respectively. For example, substituting chlorine in methyl 4-chloro-3-oxobutanoate (a structurally analogous compound) with ethoxy groups via nucleophilic displacement requires anhydrous ethanol and a base like sodium ethoxide. Temperature control (0–5°C) minimizes side reactions such as ester hydrolysis or diketene polymerization. Solvent choice (e.g., acetic acid or THF) and stoichiometric ratios of reagents are critical for yields >70% .

Advanced Reactivity and Mechanistic Insights

Q. Q: How does the ethoxy group at the 4-position influence the compound’s reactivity in nucleophilic substitutions compared to halogenated analogs?

A: The ethoxy group is a weaker leaving group compared to halogens (e.g., Cl or Br), making direct nucleophilic substitution challenging. However, under acidic conditions, the 3-oxo group can stabilize enolate intermediates, enabling reactions at the 4-position. For instance, in the presence of Lewis acids (e.g., BF₃·Et₂O), the ethoxy group can participate in transesterification or act as a directing group for C–C bond formation. Contrast this with methyl 4-chloro-3-oxobutanoate, where the chlorine atom undergoes facile substitution with nucleophiles like amines or thiols . Mechanistic studies using NMR or DFT calculations are recommended to track intermediate formation .

Analytical Characterization Challenges

Q. Q: What analytical techniques are most effective for characterizing this compound, and how do its spectral features differ from related esters?

A: Key techniques include:

- NMR : The ¹H NMR spectrum shows distinct signals for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and the 3-oxo group (δ 2.6–2.8 ppm for CH₂CO). Compare this to methyl 4-chloro-3-oxobutanoate, where the CH₂Cl group resonates at δ 4.0–4.2 ppm .

- GC-MS : Fragmentation patterns include loss of the ethoxy group (m/z 116) and the methyl ester (m/z 59).

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).

HPLC methods optimized for ethyl 4-chloro-3-oxobutanoate (C18 column, acetonitrile/water mobile phase) can be adapted, but retention times may vary due to the ethoxy group’s polarity .

Stability and Storage Considerations

Q. Q: What are the stability concerns for this compound under varying storage conditions, and how can decomposition be mitigated?

A: The compound is sensitive to moisture and heat. Hydrolysis of the ester or ethoxy group can occur in aqueous or acidic environments, yielding 3-oxobutanoic acid or ethanol as byproducts. Storage recommendations:

- Temperature : –20°C in anhydrous conditions (argon/vacuum-sealed containers).

- Solvent Stability : Stable in dry DCM or THF for >6 months; avoid protic solvents like methanol or water.

Decomposition kinetics can be monitored via TGA or accelerated stability testing (40°C/75% RH for 4 weeks) .

Applications in Heterocyclic Synthesis

Q. Q: How is this compound utilized in synthesizing pharmacologically relevant heterocycles, and what experimental protocols are recommended?

A: The 3-oxo group enables cyclocondensation reactions with urea or thiourea to form pyrimidine derivatives. For example:

Pyrimidine Synthesis : React with thiourea (1:1.2 molar ratio) in ethanol under reflux (12 h) to yield 4-ethoxy-6-methylpyrimidine-2(1H)-thione. Catalyst: p-toluenesulfonic acid (10 mol%).

Pyrrole Derivatives : Condense with ammonium acetate and acetylacetone in acetic acid (80°C, 6 h) to form substituted pyrroles.

These protocols mirror methods for methyl 3-oxobutanoate but require longer reaction times due to the ethoxy group’s steric effects .

Data Contradictions in Reaction Yields

Q. Q: How can researchers reconcile conflicting yield reports for reactions involving this compound in literature?

A: Discrepancies often arise from:

- Impurity Profiles : Residual diketene or ethanol in the starting material (validate purity via GC or HPLC).

- Catalyst Selection : Yields drop significantly without anhydrous sodium ethoxide (compare to methyl 4-chloro-3-oxobutanoate synthesis, where AlCl₃ is effective ).

- Workup Methods : Acidic workup (pH 2–3) improves recovery of the ester vs. neutral conditions.

Recommend systematic optimization using Design of Experiments (DoE) to assess temperature, solvent, and catalyst interactions .

Computational Modeling for Reaction Design

Q. Q: What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Enolate Formation : Assess the energy barrier for deprotonation at the α-position (C-2 or C-4).

- Transition States : Compare activation energies for ethoxy vs. chloro substitution.

Software like Gaussian or ORCA, coupled with IRC (Intrinsic Reaction Coordinate) analysis, provides mechanistic insights. Validate predictions with experimental kinetics (e.g., stopped-flow UV-Vis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.